(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride
CAS No.: 323196-43-6
Cat. No.: VC6842250
Molecular Formula: C13H19ClN2O
Molecular Weight: 254.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 323196-43-6 |
|---|---|
| Molecular Formula | C13H19ClN2O |
| Molecular Weight | 254.76 |
| IUPAC Name | (5R)-5-benzyl-2,2,3-trimethylimidazolidin-4-one;hydrochloride |
| Standard InChI | InChI=1S/C13H18N2O.ClH/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;/h4-8,11,14H,9H2,1-3H3;1H/t11-;/m1./s1 |
| Standard InChI Key | YIYFEXGDFJLJGM-RFVHGSKJSA-N |
| SMILES | CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic imidazolidinone core substituted with methyl groups at positions 2, 2, and 3, a benzyl group at position 5, and a hydrochloride salt formation at the nitrogen center. The (5R) configuration confers a specific spatial arrangement critical for its catalytic activity. Key structural identifiers include:
SMILES Notation:
Cl.CN1C(=O)[C@@H](Cc2ccccc2)NC1(C)C
InChI Key:
YIYFEXGDFJLJGM-RFVHGSKJSA-N
The hydrochloride salt enhances solubility in polar solvents compared to the free base, facilitating its use in homogeneous catalytic systems.
Physicochemical Characteristics
Table 1 summarizes critical properties derived from experimental data:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 254.76 g/mol | |
| Optical Activity () | +67° (c = 1 in HO) | |
| Melting Point | 157–161°C | |
| Purity | ≥97% | |
| Storage Conditions | Argon atmosphere, room temperature |
The positive optical rotation confirms the (R)-configuration, distinguishing it from the (5S)-enantiomer, which exhibits a rotation of -67° under similar conditions.
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized through hydrochloride salt formation of the parent imidazolidinone (5R)-5-benzyl-2,2,3-trimethyl-4-imidazolidinone. A typical protocol involves:
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Parent Compound Preparation: Cyclocondensation of chiral amines with ketones under acidic conditions.
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Salt Formation: Treatment with hydrochloric acid in methanol or ethanol, followed by recrystallization .
Reaction Scheme:
Industrial-scale production requires strict control of reaction stoichiometry and purification via column chromatography to achieve ≥97% purity .
Applications in Asymmetric Catalysis
Organocatalytic Mechanisms
As a member of the imidazolidinone organocatalyst family, this compound accelerates enantioselective reactions through enamine or iminium ion activation. Notable applications include:
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Aldol Reactions: Facilitating carbon-carbon bond formation with high enantiomeric excess (ee) .
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Michael Additions: Enabling asymmetric conjugate additions to α,β-unsaturated carbonyl compounds .
Pharmaceutical Relevance
The catalyst’s ability to induce chirality makes it indispensable in synthesizing active pharmaceutical ingredients (APIs). For example, it has been employed in the production of β-amino alcohols and tetrasubstituted cyclohexanes, key intermediates in antiviral and anticancer drugs .
| Parameter | Specification |
|---|---|
| Personal Protective Equipment | N95 mask, gloves, eye protection |
| Storage | Argon-charged container, <25°C |
| Disposal | Incineration with scrubbers |
These protocols mitigate risks associated with inhalation or dermal exposure, particularly during scale-up operations .
Comparative Analysis with (5S)-Enantiomer
The (5R) and (5S) enantiomers exhibit divergent behaviors in chiral environments (Table 3):
| Property | (5R)-Enantiomer | (5S)-Enantiomer |
|---|---|---|
| Optical Rotation | +67° (c = 1 in HO) | -67° (c = 1 in HO) |
| Catalytic Efficiency | Higher in aldol reactions | Preferential in cycloadditions |
| Commercial Availability | 100 mg to 500 mg scales | Limited to 500 mg batches |
While the (5R) form dominates in industrial settings, the (5S) variant finds niche applications in specialty chemical synthesis.
Recent Advances and Future Directions
As of 2025, research focuses on enhancing the catalyst’s stability under aerobic conditions and expanding its utility in photoredox cascades. Hybrid systems combining this imidazolidinone with transition-metal catalysts show promise for constructing quaternary stereocenters .
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